![molecular formula C16H8N6O8S2 B2650680 5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476643-46-6](/img/structure/B2650680.png)

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

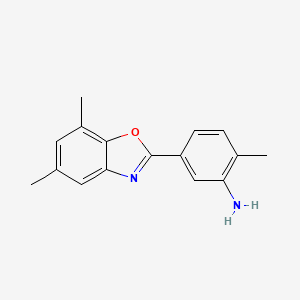

The compound “5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide” is a derivative of nitrofuran . Nitrofurans are compounds containing a furan ring which bears a nitro group . They are known to target the protein aldose reductase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a small library of 5-Nitrofuran-2-yl Thiohydrazones was developed, and initial screening demonstrated good activity against bacteria and fungi . The synthesis of the desired thiohydrazones was carried out via condensation of 5-nitrofuran-2-carbaldehyde with thiohydrazides of substituted oxamic acids .Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is characterized by a furan ring bearing a nitro group . The exact structure of the specific compound you mentioned could not be found in the available literature.Chemical Reactions Analysis

The chemical reactions involving nitrofuran derivatives are complex and depend on the specific compound and conditions. For instance, nitrofurans undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules .Physical And Chemical Properties Analysis

Nitrofural, a related compound, is described as pale-yellow needles . It has a melting point of 236–240°C (decomposition) and is very slightly soluble (1:4200) in water at pH 6.0–6.5 . It is soluble in alkaline solutions and slightly soluble in ethanol (1:590), propylene glycol (1:350), acetone (1:415), dimethylformamide (1:15) and polyethylene glycol (1:86) . It is almost insoluble in chloroform (1:27000) and benzene (1:43500) .Aplicaciones Científicas De Investigación

Organic Solar Cell Applications

The compound, particularly its 2,2’-bithiazole core, has been used in the development of non-fused ring electron acceptors (NFREAs) for organic solar cell applications . The variations in the side-chain of these molecules significantly influence their optoelectronic properties, molecular orientation, and final solar cell performance .

Optoelectronic Applications

Carbazole-bound 2,2’-bithiazoles have been used in various optoelectronic applications, such as photoelectric conversion agents for imaging, organic field-effect transistors, and organic light-emitting diodes . They have also been combined with BODIPY units as potential hole transport materials for perovskite solar cells .

Coordination Chemistry

The bithiazole ligands, including 2,2’-bithiazole, have been studied in the field of coordination chemistry . They are generally weaker ligands than bipyridyl ligands, but they have been used in various coordination compounds .

Direcciones Futuras

The development of new nitrofuran derivatives with improved activity and safety profiles is an active area of research. For instance, the nifuroxazide analog N’- ( (5-nitrofuran-2-yl)methylene)-2-benzhydrazide (5-NFB) is considered a promising alternative to treat infections by multidrug-resistant microorganisms .

Propiedades

IUPAC Name |

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N6O8S2/c23-13(9-1-3-11(29-9)21(25)26)19-15-17-7(5-31-15)8-6-32-16(18-8)20-14(24)10-2-4-12(30-10)22(27)28/h1-6H,(H,17,19,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSHVQGBKVNVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N6O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)